molecular formula C14H12ClNO2 B13832790 4-(Benzyoxy)-2-chlorobenzaldoxime

4-(Benzyoxy)-2-chlorobenzaldoxime

Cat. No.: B13832790
M. Wt: 261.70 g/mol
InChI Key: FFSWMBAOFSINIW-CXUHLZMHSA-N
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Description

4-(Benzyloxy)-2-chlorobenzaldoxime is an organic compound that belongs to the class of benzaldoximes It is characterized by the presence of a benzyloxy group and a chlorine atom attached to the benzene ring, along with an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chlorobenzaldoxime typically involves the reaction of 4-(benzyloxy)-2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-(Benzyloxy)-2-chlorobenzaldoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chlorobenzaldoxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzaldoximes, depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-chlorobenzaldoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chlorobenzaldoxime is primarily related to its functional groups. The oxime group can interact with various biological targets, potentially inhibiting enzymes or interacting with receptors. The benzyloxy and chlorine substituents can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-chlorobenzylamine
  • 4-(Benzyloxy)-2-chlorobenzonitrile

Uniqueness

4-(Benzyloxy)-2-chlorobenzaldoxime is unique due to the presence of both the benzyloxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of substituents allows for diverse chemical transformations and applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(NE)-N-[(2-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H12ClNO2/c15-14-8-13(7-6-12(14)9-16-17)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+

InChI Key

FFSWMBAOFSINIW-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=N/O)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=NO)Cl

Origin of Product

United States

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